

# **$^1\text{H}$ NMR spectrum of 1-Ethyl-3,5-dimethyl-1*H*-pyrazole-4-carbaldehyde**

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## **Compound of Interest**

**Compound Name:** 1-Ethyl-3,5-dimethyl-1*H*-pyrazole-4-carbaldehyde

**Cat. No.:** B1588010

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An In-Depth Technical Guide to the  $^1\text{H}$  NMR Spectrum of **1-Ethyl-3,5-dimethyl-1*H*-pyrazole-4-carbaldehyde**

## **Abstract**

This technical guide provides a comprehensive analysis of the  $^1\text{H}$  Nuclear Magnetic Resonance (NMR) spectrum of **1-Ethyl-3,5-dimethyl-1*H*-pyrazole-4-carbaldehyde**. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectrum, predicted spectral parameters based on extensive analysis of analogous structures, and detailed protocols for sample preparation and spectral acquisition. By integrating foundational NMR principles with practical, field-proven insights, this guide serves as an authoritative resource for the structural elucidation and characterization of this and related heterocyclic compounds.

## **Introduction: The Structural Significance of Substituted Pyrazoles**

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities and applications as ligands, dyes, and agrochemicals.<sup>[1][2]</sup> <sup>[3]</sup> The specific compound, **1-Ethyl-3,5-dimethyl-1*H*-pyrazole-4-carbaldehyde**, encapsulates a unique substitution pattern that gives rise to a distinct and informative  $^1\text{H}$  NMR spectrum. The presence of an N-ethyl group, two methyl groups at positions 3 and 5, and a formyl group at

position 4 on the pyrazole ring creates a molecule with several non-equivalent proton environments. Understanding the  $^1\text{H}$  NMR spectrum is therefore paramount for confirming its synthesis, assessing its purity, and studying its conformational dynamics.

The formylation of the pyrazole ring, likely achieved through a Vilsmeier-Haack reaction, introduces an electron-withdrawing aldehyde group that significantly influences the electronic environment of the heterocyclic ring and, consequently, the chemical shifts of the ring- and substituent-protons.[4][5][6][7][8] This guide will dissect these influences to provide a clear and predictive understanding of the molecule's spectral features.

## Foundational Principles: Decoding the $^1\text{H}$ NMR Spectrum

A  $^1\text{H}$  NMR spectrum provides a wealth of information about a molecule's structure through four key parameters: chemical shift ( $\delta$ ), integration, multiplicity (splitting pattern), and coupling constants ( $J$ ).[6][9][10]

- Chemical Shift ( $\delta$ ): The position of a signal along the x-axis (in ppm) is dictated by the electronic environment of the proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift.[6]
- Integration: The area under each signal is proportional to the number of protons it represents, providing a ratio of the different types of protons in the molecule.[6]
- Multiplicity: Spin-spin coupling between non-equivalent neighboring protons splits a signal into multiple lines (e.g., a singlet, doublet, triplet). The  $N+1$  rule is a useful guide, where  $N$  is the number of equivalent neighboring protons.[6]
- Coupling Constant ( $J$ ): The distance between the lines in a multiplet, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and the number of bonds separating them.

The interplay of these parameters for **1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde** will be explored in detail in the spectral analysis section.

# Experimental Protocol: Acquiring a High-Resolution Spectrum

The acquisition of a high-quality  $^1\text{H}$  NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameterization.

## Sample Preparation

- Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d ( $\text{CDCl}_3$ ) is a common first choice for many organic molecules. For compounds with different solubility profiles, acetone-d<sub>6</sub> or dimethyl sulfoxide-d<sub>6</sub> ( $\text{DMSO-d}_6$ ) can be used. Note that solvent choice can influence chemical shifts.
- Concentration: For a standard high-field NMR spectrometer (400 MHz or higher), a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[2]
- Internal Standard: While modern spectrometers can use the residual solvent peak as a reference, the addition of a small amount of an internal standard, such as tetramethylsilane (TMS), ensures accurate chemical shift calibration ( $\delta = 0.00$  ppm).[9][10]
- Filtration: To ensure a homogeneous magnetic field and prevent signal distortion, filter the sample solution into the NMR tube through a pipette plugged with glass wool to remove any particulate matter.

## NMR Instrument Parameters

The following is a representative set of acquisition parameters for a 400 MHz spectrometer.

Parameter	Recommended Value	Rationale
Pulse Program	A standard single-pulse experiment (e.g., ' zg30')	Provides a quantitative 1D proton spectrum.
Spectral Width	0 - 12 ppm	Encompasses the typical chemical shift range for organic molecules.
Acquisition Time	2 - 4 seconds	Ensures good digital resolution.
Relaxation Delay	1 - 5 seconds	Allows for full relaxation of protons between scans for accurate integration.
Number of Scans	8 - 16	Sufficient for good signal-to-noise ratio with the recommended sample concentration.

## Spectral Analysis: 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

While an experimentally recorded spectrum for this specific molecule is not publicly available, a highly accurate prediction of the  $^1\text{H}$  NMR spectrum can be constructed based on the analysis of closely related pyrazole derivatives.

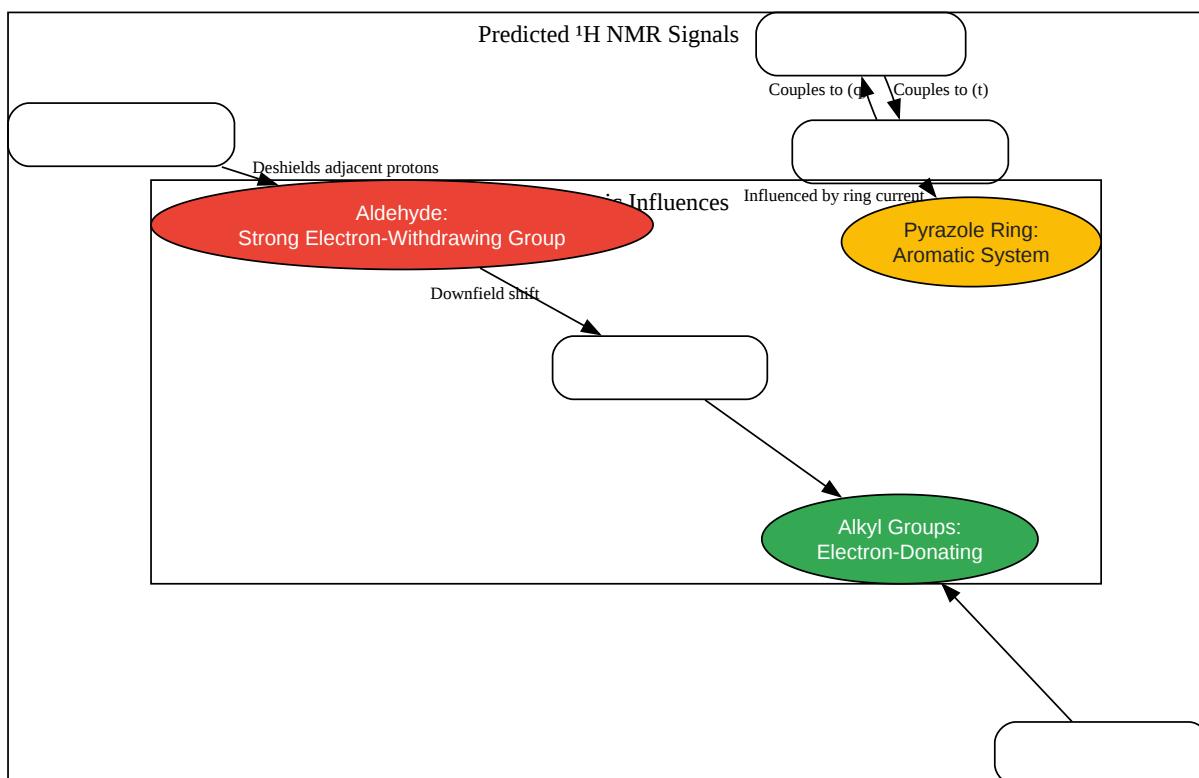
## Predicted $^1\text{H}$ NMR Data

The following table summarizes the predicted chemical shifts, multiplicities, integration values, and coupling constants for **1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde**.

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
CHO	9.8 - 10.2	Singlet (s)	1H	-
N-CH <sub>2</sub> -CH <sub>3</sub>	4.1 - 4.4	Quartet (q)	2H	~7.2
C <sub>5</sub> -CH <sub>3</sub>	2.5 - 2.8	Singlet (s)	3H	-
C <sub>3</sub> -CH <sub>3</sub>	2.4 - 2.7	Singlet (s)	3H	-
N-CH <sub>2</sub> -CH <sub>3</sub>	1.3 - 1.6	Triplet (t)	3H	~7.2

## Rationale for Assignments

The predicted chemical shifts are based on the electronic effects of the substituents on the pyrazole ring.



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Figure 1: A conceptual diagram illustrating the relationship between the molecular structure of **1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde** and its predicted  $^1\text{H}$  NMR signals, highlighting the electronic influences of the substituents.

- **Aldehyde Proton (CHO):** The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group. This results in a signal appearing far downfield, typically in the range of 9.8-10.2 ppm. As it has no neighboring protons, it appears as a sharp singlet.

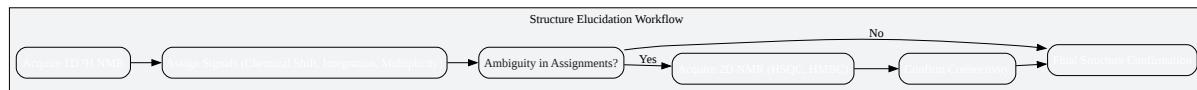
- N-Ethyl Protons (N-CH<sub>2</sub>-CH<sub>3</sub> and N-CH<sub>2</sub>-CH<sub>3</sub>):
  - The methylene protons (N-CH<sub>2</sub>) are directly attached to a nitrogen atom within the aromatic pyrazole ring, placing them in a deshielded environment. Their signal is predicted to be a quartet in the 4.1-4.4 ppm region due to coupling with the three protons of the adjacent methyl group (3+1=4 lines).
  - The methyl protons (N-CH<sub>2</sub>-CH<sub>3</sub>) are in a more shielded, aliphatic environment, and their signal is expected to be a triplet around 1.3-1.6 ppm due to coupling with the two protons of the adjacent methylene group (2+1=3 lines). The coupling constant for both the quartet and the triplet will be identical, approximately 7.2 Hz.
- C<sub>3</sub> and C<sub>5</sub> Methyl Protons (C<sub>3</sub>-CH<sub>3</sub> and C<sub>5</sub>-CH<sub>3</sub>): These two methyl groups are attached to the pyrazole ring and are chemically non-equivalent.
  - The C<sub>5</sub>-CH<sub>3</sub> is adjacent to the electron-withdrawing aldehyde group at C<sub>4</sub> and the N-ethyl group at N<sub>1</sub>.
  - The C<sub>3</sub>-CH<sub>3</sub> is adjacent to the other ring nitrogen.
  - The aldehyde group at C<sub>4</sub> will exert a deshielding effect on both methyl groups, with a potentially stronger effect on the C<sub>5</sub>-CH<sub>3</sub> due to proximity. Therefore, the C<sub>5</sub>-CH<sub>3</sub> is predicted to be slightly downfield of the C<sub>3</sub>-CH<sub>3</sub>. Both will appear as sharp singlets as there are no adjacent protons to couple with.

## Advanced Considerations and 2D NMR

For unambiguous assignment, especially in more complex derivatives, 2D NMR techniques are invaluable.

- HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the carbon to which it is directly attached, confirming the assignments of the methyl and ethyl protons.
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. For instance, the aldehyde proton

would show a correlation to C4 and C5, and the N-CH<sub>2</sub> protons would show correlations to N1, C5, and the ethyl methyl carbon.



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Figure 2: A typical workflow for the structural elucidation of an organic molecule using NMR spectroscopy.

## Conclusion

The <sup>1</sup>H NMR spectrum of **1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde** is a rich source of structural information. Through a detailed analysis of chemical shifts, integration, and multiplicity, a complete assignment of all proton signals can be confidently predicted. This technical guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize <sup>1</sup>H NMR in the characterization of this and other substituted pyrazole derivatives, thereby supporting advancements in medicinal chemistry and related scientific fields.

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